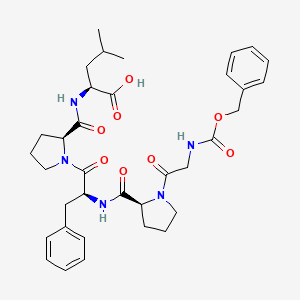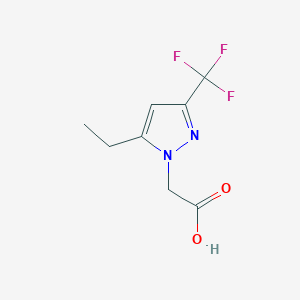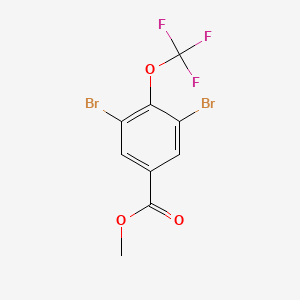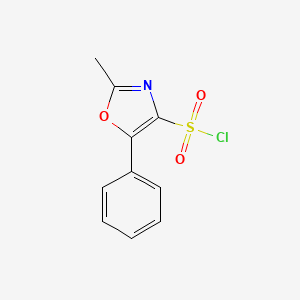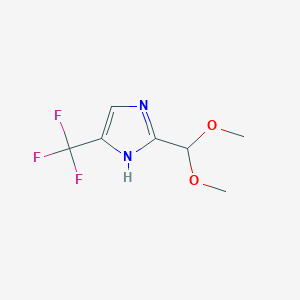
2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole
Overview
Description
“2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains a trifluoromethyl group (-CF3), which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The dimethoxymethyl group (-CH2OCH3) is a type of ether group, which can increase the compound’s solubility in organic solvents.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the trifluoromethyl group, and the dimethoxymethyl group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the reactivity of the compound .
Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo various reactions. For instance, it can participate in trifluoromethylation reactions, which have seen enormous growth in the last decade .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Scientific Research Applications
Reactivity and Spectroscopic Characterization
2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole and similar imidazole derivatives have been studied for their unique reactivity and spectroscopic properties. Studies like those by Hossain et al. (2018) have focused on the synthesis of imidazole derivatives, analyzing their properties using spectroscopic methods like IR, FT-Raman, and NMR. These studies also employ computational approaches, like density functional theory (DFT), to investigate molecular dynamics and interactions (Hossain et al., 2018).
Catalytic Applications
Imidazole derivatives, similar to 2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole, have been found to serve as efficient ligands in catalytic processes. Altman and Buchwald (2006) explored how these compounds act in the copper-catalyzed N-arylation of imidazoles. Their research demonstrated good to excellent yields in transforming a variety of imidazoles and aryl halides under mild conditions (Altman & Buchwald, 2006).
Role in Synthesis of Novel Compounds
Research into imidazole derivatives has also led to the discovery of new compounds. For example, Veĺišek et al. (1989) identified new imidazoles in model reaction mixtures derived from various reactants. These findings contribute to our understanding of N-containing heterocyclic compounds, which have potential implications in various fields of chemistry and material science (Veĺišek et al., 1989).
Molecular Dynamics and Docking Studies
Thomas et al. (2018) conducted a comprehensive study on imidazole derivatives, encompassing both experimental and computational spectroscopic characterization. They also explored the molecular dynamics and reactivity of these compounds, contributing valuable insights into the potential applications of these molecules in various scientific domains (Thomas et al., 2018).
Luminescence Sensing and Coordination Polymers
The research by Deng et al. (2017) highlights the potential of imidazole derivatives in creating coordination polymers with intriguing properties like sorption and photoluminescence. These polymers show selective adsorption and can be used for sensing applications, demonstrating the diverse potential of imidazole-based compounds (Deng et al., 2017).
Future Directions
properties
IUPAC Name |
2-(dimethoxymethyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c1-13-6(14-2)5-11-3-4(12-5)7(8,9)10/h3,6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCJTBQTGNIJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=C(N1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-4-(trifluoromethyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)
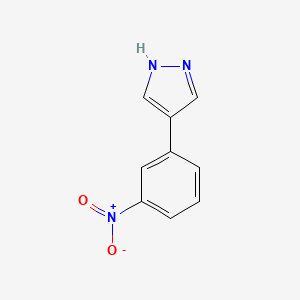
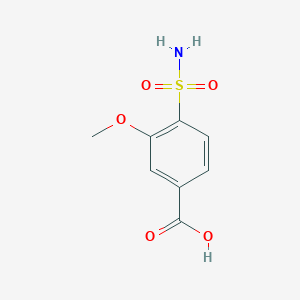
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)
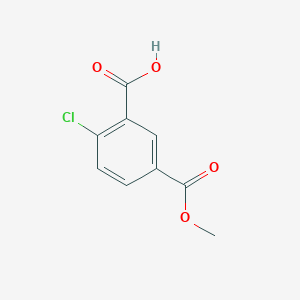
![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)
![5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1530499.png)
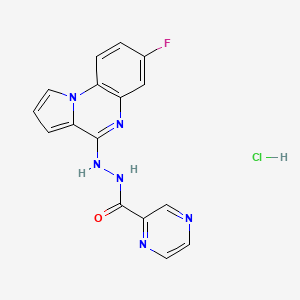
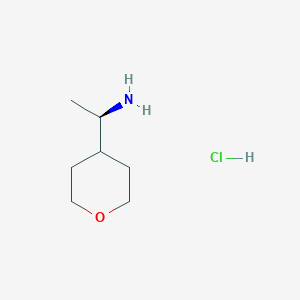
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)
